Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
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Overview
Description
“Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of this compound, featuring both benzo[b]thienyl and naphthalenyl groups, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane, toluene, or acetonitrile.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thienyl or naphthalenyl moieties.
Reduction: Reduction reactions could target the urea functional group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or receptor ligands. The presence of both benzo[b]thienyl and naphthalenyl groups suggests potential interactions with biological targets.
Medicine
Medicinal chemistry applications could include the development of new drugs or therapeutic agents. Urea derivatives are known for their activity against various diseases, including cancer and infectious diseases.
Industry
In industry, such compounds may be used in the production of polymers, resins, or other materials with specific properties.
Mechanism of Action
The mechanism of action for “Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(phenylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-
- Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(4-hydroxyphenyl)-
Uniqueness
The uniqueness of “Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” lies in its specific combination of functional groups. The presence of both benzo[b]thienyl and naphthalenyl groups may confer unique chemical and biological properties, distinguishing it from other urea derivatives.
Properties
CAS No. |
648420-32-0 |
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Molecular Formula |
C20H16N2O2S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C20H16N2O2S/c23-15-9-8-13-5-3-6-18(17(13)11-15)22-20(24)21-12-16-10-14-4-1-2-7-19(14)25-16/h1-11,23H,12H2,(H2,21,22,24) |
InChI Key |
BZTALFKDYLLMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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